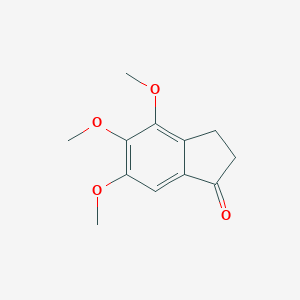

4,5,6-trimethoxy-2,3-dihydro-1H-inden-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,5,6-trimethoxy-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-14-10-6-8-7(4-5-9(8)13)11(15-2)12(10)16-3/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAYMAQYXINVUDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2CCC(=O)C2=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20597467 | |

| Record name | 4,5,6-Trimethoxy-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20597467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16718-42-6 | |

| Record name | 4,5,6-Trimethoxy-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20597467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Properties of 4,5,6-Trimethoxy-1-indanone

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the chemical properties, spectral data, and synthesis of 4,5,6-trimethoxy-1-indanone (CAS No. 16718-42-6), a key intermediate in various synthetic applications.

Chemical and Physical Properties

4,5,6-trimethoxy-1-indanone, also known as 4,5,6-trimethoxy-2,3-dihydro-1H-inden-1-one, is a polysubstituted indanone derivative.[1][][3] Its core structure consists of an indanone backbone with three methoxy groups attached to the aromatic ring. The compound presents as a white solid.[3]

Table 1: General Chemical Properties

| Property | Value | Reference |

| CAS Number | 16718-42-6 | [1][] |

| Molecular Formula | C₁₂H₁₄O₄ | [] |

| Molecular Weight | 222.24 g/mol | [] |

| Appearance | White Solid | [3] |

| InChI Key | WAYMAQYXINVUDB-UHFFFAOYSA-N | [] |

| Canonical SMILES | COC1=C(C(=O)CC2)C2=CC(OC)=C1OC | [] |

Spectroscopic Data

The structural identification of 4,5,6-trimethoxy-1-indanone is confirmed through various spectroscopic techniques. The detailed proton and carbon Nuclear Magnetic Resonance (NMR) data are presented below.

Table 2: ¹H NMR Spectral Data (500 MHz, CDCl₃) [3]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.02 | s | - | 1H | H-7 (aromatic) |

| 3.96 | s | - | 3H | OCH₃-4 |

| 3.95 | s | - | 3H | OCH₃-5 |

| 3.88 | s | - | 3H | OCH₃-6 |

| 3.04 | t | 5.7 | 2H | H-3 (CH₂) |

| 2.66 | t | 5.7 | 2H | H-2 (CH₂) |

Table 3: ¹³C NMR Spectral Data (126 MHz, CDCl₃) [3]

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| 206.0 | C | C-1 (C=O) |

| 154.2 | C | C-6 |

| 150.0 | C | C-4 |

| 147.6 | C | C-5 |

| 141.6 | C | C-3a |

| 132.5 | CH | C-1a |

| 100.6 | CH | C-7 |

| 61.1 | CH₃ | OCH₃-5 |

| 60.6 | CH₃ | OCH₃-4 |

| 56.2 | CH₃ | OCH₃-6 |

| 36.1 | CH₂ | C-2 |

| 22.4 | CH₂ | C-3 |

Synthesis and Purification

The synthesis of indanones can be achieved through various methods, including intramolecular Friedel-Crafts acylation and Nazarov cyclization.[4] A specific protocol for the synthesis of 4,5,6-trimethoxy-1-indanone involves the cyclization of a substituted propionic acid.[3]

This procedure details the intramolecular cyclization to yield the target compound.

-

Reaction Setup: To a flask, add 3-(2,3,4-trimethoxyphenyl)propionic acid (4.73 g, 19.68 mmol) and 40.0 mL of Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid).

-

Reaction Execution: Stir the reaction mixture for 12 hours. The progress can be monitored by standard techniques like Thin Layer Chromatography (TLC).

-

Workup: Upon completion, pour the reaction mixture onto ice. Once the ice has melted, perform an aqueous extraction using dichloromethane (2 x 100 mL).

-

Washing: Combine the organic phases and wash with a saturated sodium bicarbonate (NaHCO₃) solution (2 x 200 mL).

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to obtain the crude product as a white solid.

The crude product is purified using a silica gel column.

-

Column Preparation: Use a prepacked 50 g silica gel column.

-

Solvent System: Employ a gradient elution system with Ethyl Acetate (Solvent A) and Hexane (Solvent B).

-

Elution Gradient:

-

Maintain 10% A / 90% B for 3.18 minutes (1 column volume).

-

Apply a linear gradient from 10% A / 90% B to 50% A / 50% B over 33.0 minutes (10 column volumes).

-

Maintain 50% A / 50% B for 6.36 minutes (2 column volumes).

-

-

Flow Rate and Detection: Set the flow rate to 40.0 mL/min and monitor the eluent at wavelengths of 254 nm and 280 nm.

-

Product Isolation: Combine the fractions containing the purified product and concentrate under reduced pressure to yield 4,5,6-trimethoxy-1-indanone (2.12 g, 78% yield).

Visualized Synthesis and Purification Workflow

The following diagram illustrates the key steps in the synthesis and purification of 4,5,6-trimethoxy-1-indanone.

Caption: Synthesis and purification workflow for 4,5,6-trimethoxy-1-indanone.

Chemical Reactivity

Indanones are versatile chemical intermediates. The reactivity of 4,5,6-trimethoxy-1-indanone is primarily centered around its ketone functional group. Like other ketones, it is expected to undergo reactions such as:

-

Reduction: The carbonyl group can be reduced to a hydroxyl group to form the corresponding indanol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[5]

-

Nucleophilic Addition: The carbonyl carbon is susceptible to attack by various nucleophiles.

-

Alpha-Functionalization: The methylene group (C-2) adjacent to the carbonyl can be functionalized, for instance, via bromination.[5]

-

Condensation Reactions: It can participate in aldol-type condensation reactions under appropriate basic or acidic conditions.

The electron-donating nature of the three methoxy groups on the aromatic ring activates it towards electrophilic aromatic substitution, although the substitution pattern will be directed by the existing groups.

References

A Technical Guide to the Spectroscopic and Synthetic Profile of Substituted 4,5,6-trimethoxy-2,3-dihydro-1H-inden-1-one

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed overview of the spectroscopic and synthetic characteristics of a substituted derivative of 4,5,6-trimethoxy-2,3-dihydro-1H-inden-1-one. Due to a lack of publicly available, direct experimental spectroscopic data for the unsubstituted parent compound, this guide focuses on the closely related and well-characterized molecule, 3-(benzo[d][1][2]dioxol-5-yl)-4,5,6-trimethoxy-2,3-dihydro-1H-inden-1-one. The methodologies for synthesis and spectroscopic analysis presented herein are directly applicable to the parent compound and its analogues. This guide includes a summary of spectroscopic data, detailed experimental protocols, and a visual representation of the synthetic and analytical workflow.

Introduction

The indanone scaffold is a core structural motif in numerous biologically active molecules and natural products. The specific substitution pattern of methoxy groups on the aromatic ring, as seen in this compound, is of significant interest in medicinal chemistry for its potential to modulate biological activity. This guide addresses the characterization of a representative of this class of compounds, providing a foundational dataset and procedural blueprint for researchers in the field.

Spectroscopic Data

The following tables summarize the spectroscopic data obtained for 3-(benzo[d][1][2]dioxol-5-yl)-4,5,6-trimethoxy-2,3-dihydro-1H-inden-1-one.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 6.84 | s | H-7 | |

| 6.78 | d | 7.9 | Ar-H |

| 6.73 | d | 1.6 | Ar-H |

| 6.66 | dd | 7.9, 1.6 | Ar-H |

| 5.95 | s | O-CH₂-O | |

| 4.51 | dd | 7.9, 3.7 | H-3 |

| 3.88 | s | OCH₃ | |

| 3.86 | s | OCH₃ | |

| 3.73 | s | OCH₃ | |

| 3.15 | dd | 19.2, 7.9 | H-2a |

| 2.55 | dd | 19.2, 3.7 | H-2b |

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 205.1 | C=O (C-1) |

| 158.9 | Ar-C |

| 154.2 | Ar-C |

| 147.8 | Ar-C |

| 146.4 | Ar-C |

| 141.9 | Ar-C |

| 136.2 | Ar-C |

| 121.8 | Ar-CH |

| 116.1 | Ar-CH |

| 108.8 | Ar-CH |

| 108.2 | Ar-CH |

| 101.0 | O-CH₂-O |

| 61.3 | OCH₃ |

| 61.0 | OCH₃ |

| 56.1 | OCH₃ |

| 45.9 | C-2 |

| 45.5 | C-3 |

Solvent: CDCl₃

Table 3: Mass Spectrometry Data

| Technique | Ion | m/z [M+H]⁺ |

| HRMS | [M+H]⁺ | 343.1181 |

Experimental Protocols

The following protocols are adapted from the synthesis of 3-(benzo[d][1][2]dioxol-5-yl)-4,5,6-trimethoxy-2,3-dihydro-1H-inden-1-one and are representative of a general method for this class of compounds[1][3].

Synthesis via Nazarov Cyclization

The synthesis of the indanone is achieved through a Nazarov cyclization of the corresponding chalcone precursor.

Materials:

-

(E)-3-(benzo[d][1][2]dioxol-5-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (chalcone precursor)

-

4-Methyltetrahydropyran (4-MeTHP)

-

Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Petroleum ether (40-60 °C)

-

Ethyl acetate

Procedure:

-

Dissolve the chalcone precursor (0.1 g, 0.29 mmol) in 4-MeTHP (2 mL).

-

Add boron trifluoride diethyl etherate (38 µL, 0.29 mmol) to the solution.

-

Reflux the reaction mixture at 115 °C overnight.

-

After cooling to room temperature, quench the reaction with the addition of saturated NaHCO₃ solution (10 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic extracts and wash with saturated NaHCO₃ solution (2 x 10 mL) and brine (2 x 10 mL).

-

Dry the organic layer over anhydrous MgSO₄ and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in petroleum ether (20-50%).

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer (e.g., 300 or 500 MHz).

-

Samples are dissolved in deuterated chloroform (CDCl₃).

-

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry (MS):

-

High-resolution mass spectra (HRMS) are obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer.

Workflow and Pathway Visualization

The following diagrams illustrate the general synthetic and analytical workflow for this compound and its derivatives.

Caption: Synthetic workflow for substituted 4,5,6-trimethoxy-1-indanones.

Caption: Workflow for the spectroscopic analysis of indanone derivatives.

References

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activities of Trimethoxy Indanone Derivatives

For Researchers, Scientists, and Drug Development Professionals

The indanone scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Among its diverse derivatives, trimethoxy-substituted indanones have emerged as a particularly promising class, exhibiting a wide spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the known biological activities of trimethoxy indanone derivatives, with a focus on their anticancer, neuroprotective, and anti-inflammatory properties. Quantitative data are summarized for comparative analysis, detailed experimental protocols for key assays are provided, and relevant signaling pathways and workflows are visualized to offer a comprehensive resource for researchers in the field.

Anticancer Activity

Trimethoxy indanone derivatives have demonstrated significant potential as anticancer agents, primarily through their ability to interfere with microtubule dynamics, induce cell cycle arrest, and trigger apoptosis.[3][4][5]

A notable example is the gallic acid-based derivative, 3-(3',4',5'-trimethoxyphenyl)-4,5,6-trimethoxy,2-(3″,4″-methylenedioxybenzylidene)-indan-1-one, which has shown potent cytotoxicities against various human carcinoma cells with IC50 values ranging from 0.010 to 14.76 μM.[3] In vivo studies using an Ehrlich ascites carcinoma model in Swiss albino mice revealed a 45.48% inhibition of tumor growth at a 20 mg/kg dose.[3] Another gallic acid-based indanone derivative demonstrated a 54.3% inhibition of tumor growth in the same model at a 50 mg/kg body weight dose.[4]

The primary mechanism of action for many of these anticancer derivatives is the inhibition of tubulin polymerization, a critical process for cell division.[4][5] For instance, one benzylidene indanone derivative strongly inhibited tubulin polymerization with an IC50 of 0.63 μM, comparable to the standard inhibitor podophyllotoxin (IC50 = 0.74 μM).[4] This disruption of microtubule function leads to cell cycle arrest, predominantly in the G2/M phase, and subsequent apoptosis, as evidenced by the cleavage of PARP.[3][4]

Quantitative Data for Anticancer Activity of Trimethoxy Indanone Derivatives

| Compound | Cancer Cell Line / Model | Activity Metric | Value | Reference |

| 3-(3',4',5'-trimethoxyphenyl)-4,5,6-trimethoxy,2-(3″,4″-methylenedioxybenzylidene)-indan-1-one | Various human carcinoma cells | IC50 | 0.010-14.76µM | [3] |

| 3-(3',4',5'-trimethoxyphenyl)-4,5,6-trimethoxy,2-(3″,4″-methylenedioxybenzylidene)-indan-1-one | Ehrlich Ascites Carcinoma (in vivo) | % Tumor Growth Inhibition | 45.48% at 20mg/kg | [3] |

| Gallic acid based indanone derivative (1) | Ehrlich Ascites Carcinoma (in vivo) | % Tumor Growth Inhibition | 54.3% at 50mg/kg | [4] |

| Benzylidene indanone 1 | Tubulin Polymerization | IC50 | 0.63 µM | [4] |

| Indanone AM-3 | Tubulin Polymerization | IC50 | 1.88 µM | [4] |

Experimental Protocols

This protocol is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cells to be tested

-

96-well tissue culture plates

-

Complete culture medium

-

Trimethoxy indanone derivative (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

The following day, treat the cells with various concentrations of the trimethoxy indanone derivative. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

-

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Materials:

-

Purified tubulin protein

-

GTP (Guanosine triphosphate)

-

Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

Trimethoxy indanone derivative

-

A temperature-controlled spectrophotometer or plate reader capable of measuring absorbance at 340 nm.

Procedure:

-

On ice, prepare a reaction mixture containing tubulin protein in polymerization buffer.

-

Add the trimethoxy indanone derivative at various concentrations to the reaction mixture. Include a positive control (e.g., colchicine or podophyllotoxin) and a negative control (vehicle).

-

Initiate the polymerization reaction by adding GTP and transferring the mixture to a pre-warmed (37°C) cuvette or 96-well plate.

-

Immediately begin monitoring the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.

-

Plot the absorbance values against time to generate polymerization curves.

-

Determine the effect of the compound on the rate and extent of tubulin polymerization and calculate the IC50 value.

This method is used to determine the distribution of cells in different phases of the cell cycle.

Materials:

-

Cells treated with the trimethoxy indanone derivative

-

Phosphate-buffered saline (PBS)

-

Cold 70% ethanol

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Culture cells and treat them with the desired concentrations of the trimethoxy indanone derivative for a specific duration.

-

Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Wash the cells with cold PBS and fix them by dropwise addition of cold 70% ethanol while vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured by the fluorescence intensity of the PI.

-

The data is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Caption: Experimental workflow for evaluating the anticancer activity of trimethoxy indanone derivatives.

References

In-Depth Technical Guide: 4,5,6-Trimethoxy-2,3-dihydro-1H-inden-1-one

CAS Number: 16718-42-6

This technical guide provides a comprehensive overview of 4,5,6-trimethoxy-2,3-dihydro-1H-inden-1-one, a key chemical intermediate in the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₁₂H₁₄O₄ |

| Molecular Weight | 222.24 g/mol |

| CAS Number | 16718-42-6 |

| Appearance | Not specified in available literature |

| Purity | Commercially available at ≥95% |

Synthesis and Characterization

The synthesis of this compound can be achieved through several synthetic routes, with intramolecular Friedel-Crafts cyclization being a prominent method. A plausible and commonly employed strategy involves the cyclization of a substituted 3-phenylpropanoic acid precursor.

Experimental Protocol: Synthesis via Intramolecular Friedel-Crafts Cyclization

A general, yet effective, method for the preparation of indanones involves the acid-catalyzed cyclization of 3-arylpropanoic acids. For the synthesis of this compound, the starting material would be 3-(2,3,4-trimethoxyphenyl)propanoic acid.

Reaction Scheme:

A potential synthetic route.

Materials:

-

3-(2,3,4-trimethoxyphenyl)propanoic acid

-

Polyphosphoric acid (PPA) or Methanesulfonic acid (MSA)

-

Anhydrous dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

-

To a solution of 3-(2,3,4-trimethoxyphenyl)propanoic acid in anhydrous dichloromethane, add a suitable dehydrating agent and activating reagent, such as oxalyl chloride or thionyl chloride, to form the corresponding acid chloride.

-

After the formation of the acid chloride is complete (monitored by TLC or IR spectroscopy), the reaction mixture is cooled.

-

A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is added portion-wise at a low temperature to initiate the intramolecular Friedel-Crafts acylation.

-

The reaction is stirred at room temperature or heated as necessary until completion.

-

The reaction is quenched by carefully adding it to ice-cold water.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield this compound.

Note: The regioselectivity of the Friedel-Crafts cyclization can be influenced by the choice of acid catalyst and reaction conditions.

Biological Activity and Potential Applications

While direct biological data for this compound is limited in the public domain, its core structure is a key pharmacophore in a series of potent anticancer agents. Derivatives of the closely related 4,5,6-trimethoxy-2,3-dihydro-1H-indene have been extensively studied as tubulin polymerization inhibitors.[1] These compounds often exhibit significant antiproliferative activity against various cancer cell lines.

The 3,4,5-trimethoxyphenyl moiety is a well-known feature of many potent tubulin inhibitors, including colchicine and combretastatin A-4. It is hypothesized that the indanone core serves as a scaffold to orient the trimethoxyphenyl group for optimal binding to the colchicine-binding site on β-tubulin.

Mechanism of Action of Derivatives: Tubulin Polymerization Inhibition

Derivatives of 4,5,6-trimethoxy-2,3-dihydro-1H-indene have been shown to inhibit the polymerization of tubulin into microtubules.[1] This disruption of microtubule dynamics leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis (programmed cell death) in cancer cells.

Proposed mechanism of action for indanone derivatives.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the assembly of purified tubulin into microtubules.

Materials:

-

Purified tubulin (e.g., from porcine brain)

-

General tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)

-

GTP solution

-

Glycerol

-

Test compound (this compound or its derivatives)

-

Positive control (e.g., colchicine)

-

Negative control (e.g., DMSO)

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a stock solution of the test compound in an appropriate solvent (e.g., DMSO).

-

On ice, prepare a tubulin polymerization reaction mixture containing tubulin, general tubulin buffer, and glycerol.

-

Add the test compound, positive control, or negative control to the wells of a pre-warmed 96-well plate.

-

Initiate the polymerization by adding the GTP-containing tubulin mixture to each well.

-

Immediately place the plate in a spectrophotometer pre-heated to 37°C.

-

Measure the absorbance at 340 nm at regular intervals for a set period (e.g., 60 minutes).

-

Plot the absorbance versus time to generate polymerization curves. Inhibition is observed as a decrease in the rate and extent of polymerization compared to the negative control.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of a compound on the cell cycle distribution of a cancer cell population.

Materials:

-

Cancer cell line (e.g., HeLa, K562)

-

Cell culture medium and supplements

-

Test compound

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Ethanol (70%, ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cancer cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24 hours).

-

Harvest the cells by trypsinization, wash with PBS, and collect the cell pellets by centrifugation.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Workflow for cell cycle analysis.

Conclusion

This compound is a valuable building block in medicinal chemistry, particularly for the synthesis of novel anticancer agents that target tubulin polymerization. While direct biological data on the core compound is not extensively available, the significant activity of its derivatives highlights the importance of the indanone scaffold in this context. Further research into the synthesis and biological evaluation of this and related compounds is warranted to explore their full therapeutic potential.

References

An In-depth Technical Guide to the Crystal Structure Analysis of Methoxy-Substituted Dihydro-inden-1-one Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of methoxy-substituted dihydro-inden-1-one analogs. These compounds are of significant interest in medicinal chemistry due to their potential as therapeutic agents, particularly in oncology. This document outlines the experimental protocols for synthesis and crystallization, presents crystallographic data in a structured format, and visualizes the experimental workflow and a relevant biological signaling pathway.

Introduction

Dihydro-inden-1-one derivatives are a class of compounds that have garnered attention for their diverse biological activities, including anticancer properties. The substitution of methoxy groups on the aromatic ring can significantly influence their pharmacological profiles. Understanding the three-dimensional structure of these molecules at an atomic level through single-crystal X-ray diffraction is paramount for structure-activity relationship (SAR) studies and rational drug design. This guide uses 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one as a case study to illustrate the process of crystal structure analysis, providing a blueprint for the investigation of other analogs, including trimethoxy-substituted variants.

Experimental Protocols

A reproducible and well-documented experimental protocol is the foundation of reliable crystal structure analysis. The following sections detail the synthesis, crystallization, and X-ray data collection methods for a representative methoxy-substituted dihydro-inden-1-one analog.

Synthesis of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one

The synthesis of the title compound is achieved through electrophilic aromatic substitution on the 5,7-dimethoxy-2,3-dihydro-1H-inden-1-one precursor.

Materials:

-

5,7-dimethoxy-2,3-dihydro-1H-inden-1-one

-

N-bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Benzene

-

Water

-

Ethyl acetate

-

Hexane

Procedure:

-

To a solution of 5,7-dimethoxy-2,3-dihydro-1H-inden-1-one (1.0 g, 5.2 mmol) in benzene (15 mL), add N-bromosuccinimide (0.93 g, 5.2 mmol) and a catalytic amount of azobisisobutyronitrile (AIBN) at room temperature.[1]

-

Stir the reaction mixture for 15 hours, monitoring the progress by thin-layer chromatography (TLC).[1]

-

Upon completion, remove the benzene by distillation.[1]

-

Add water to the residue, and stir the resulting slurry for 30 minutes.[1]

-

Collect the crude product by vacuum filtration and dry it on the filter.[1]

-

The crude 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to obtain single crystals suitable for X-ray diffraction.[1]

Single-Crystal X-ray Diffraction

Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound.

Data Collection and Refinement:

-

A suitable single crystal is mounted on a diffractometer.

-

X-ray diffraction data are collected at a controlled temperature (e.g., 100 K or 293 K) using a specific radiation source (e.g., Mo Kα or Cu Kα).

-

The collected data are processed, and the crystal structure is solved using direct methods and refined by full-matrix least-squares on F².

-

All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Data Presentation: Crystallographic Data

The crystallographic data for 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one are summarized in the tables below. This structured presentation allows for easy comparison with data from other analogs.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Empirical formula | C₁₁H₁₁BrO₃ |

| Formula weight | 271.11 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | |

| a | 7.0450 (3) Å |

| b | 10.3341 (5) Å |

| c | 14.8804 (7) Å |

| α | 90° |

| β | 96.183 (2)° |

| γ | 90° |

| Volume | 1076.71 (8) ų |

| Z | 4 |

| Density (calculated) | 1.673 Mg/m³ |

| Absorption coefficient | 3.868 mm⁻¹ |

| F(000) | 544 |

| Data collection | |

| Reflections collected | 9469 |

| Independent reflections | 2461 [R(int) = 0.0355] |

| Refinement | |

| Goodness-of-fit on F² | 1.053 |

| Final R indices [I>2σ(I)] | R1 = 0.0333, wR2 = 0.0784 |

| R indices (all data) | R1 = 0.0455, wR2 = 0.0844 |

Table 2: Selected Bond Lengths (Å)

| Bond | Length (Å) |

| Br1-C4 | 1.897(2) |

| O1-C1 | 1.212(3) |

| O2-C5 | 1.363(3) |

| O3-C7 | 1.362(3) |

| C1-C2 | 1.465(3) |

| C2-C3 | 1.527(3) |

| C3-C3A | 1.509(3) |

| C3A-C4 | 1.391(3) |

| C3A-C7A | 1.393(3) |

| C4-C5 | 1.385(3) |

| C5-C6 | 1.385(3) |

| C6-C7 | 1.384(3) |

| C7-C7A | 1.394(3) |

Table 3: Selected Bond Angles (°)

| Atoms | Angle (°) |

| C1-C2-C3 | 106.1(2) |

| C2-C3-C3A | 103.8(2) |

| C3-C3A-C4 | 130.6(2) |

| C3-C3A-C7A | 110.1(2) |

| C4-C3A-C7A | 119.3(2) |

| C3A-C4-C5 | 119.5(2) |

| C4-C5-C6 | 120.5(2) |

| C5-C6-C7 | 119.9(2) |

| C6-C7-C7A | 120.1(2) |

| C3A-C7A-C7 | 120.6(2) |

| C1-C7A-C3A | 109.9(2) |

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key aspects of the workflow and the biological context of these compounds.

Experimental Workflow

References

A Technical Guide to 5,6,7-Trimethoxy-2,3-dihydro-1H-inden-1-one

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 5,6,7-trimethoxy-2,3-dihydro-1H-inden-1-one, a key chemical intermediate. The document details its physicochemical properties, synthesis protocols, and the biological significance of its derivatives, particularly in the context of anticancer research.

Physicochemical Properties

5,6,7-Trimethoxy-2,3-dihydro-1H-inden-1-one, also known by its synonym 4,5,6-trimethoxy-2,3-dihydro-1H-inden-1-one, is a member of the indanone class of organic compounds.[1] Indanones are bicyclic ketones that serve as crucial scaffolds in the synthesis of various biologically active molecules.[1] The core properties of this specific trimethoxy-substituted indanone are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₄O₄ | [2][3] |

| Molecular Weight | 222.24 g/mol | [2][3] |

| IUPAC Name | 5,6,7-trimethoxy-2,3-dihydroinden-1-one | [3] |

| CAS Number | 16718-42-6 | [2] |

| Synonyms | This compound, 5,6,7-Trimethoxy-1-indanone | [2][3] |

| Exact Mass | 222.08920892 Da | [3] |

| Topological Polar Surface Area | 44.8 Ų | [3] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 4 | [3] |

| Rotatable Bond Count | 3 | [3] |

Synthesis and Experimental Protocols

The synthesis of 1-indanone scaffolds can be achieved through various methods, with intramolecular Friedel–Crafts acylation being a common and effective approach.[1] For instance, 3-arylpropanoic acids can be cyclized using catalysts like metal triflates to yield the corresponding 1-indanones.[1]

A specific experimental protocol for the synthesis of derivatives from 5,6,7-trimethoxy-2,3-dihydro-1H-inden-1-one involves a base-catalyzed aldol condensation with various substituted benzaldehydes.[4][5]

Experimental Protocol: Synthesis of 2-Benzylidene-1-indanone Derivatives [4][5]

-

Preparation of Base Solution: Dissolve potassium hydroxide (KOH) (4.50 mmol) in 50 mL of methanol (MeOH).

-

Addition of Indanone: To the stirred KOH solution, add 5,6,7-trimethoxy-2,3-dihydro-1H-inden-1-one (0.90 mmol). Stir the mixture for 15 minutes at room temperature.

-

Aldehyde Addition: Add a solution of a substituted benzaldehyde (1.08 mmol) in 20 mL of MeOH dropwise to the reaction mixture.

-

Reaction: Continue stirring the reaction mixture. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction is typically quenched with water and extracted with an organic solvent. The crude product is then purified using standard techniques such as column chromatography to yield the desired 2-benzylidene derivative.

Biological Activity and Therapeutic Potential

While 5,6,7-trimethoxy-2,3-dihydro-1H-inden-1-one is primarily a synthetic intermediate, its derivatives have shown significant biological activity, particularly as anticancer agents.[4][5] Research has focused on derivatives where the indene core is modified, leading to compounds with potent antiproliferative and anti-angiogenic properties.[4][5]

Mechanism of Action: Tubulin Polymerization Inhibition

A primary mechanism of action for many anticancer derivatives of this scaffold is the inhibition of tubulin polymerization.[4][5] Tubulin is a critical protein that polymerizes into microtubules, which are essential components of the cellular cytoskeleton and the mitotic spindle.[6]

-

Inhibition: The indanone derivatives bind to tubulin, preventing its assembly into microtubules.[6]

-

Microtubule Disruption: This interference with microtubule dynamics disrupts the formation of the mitotic spindle, a structure necessary for chromosome segregation during cell division.[6]

-

Cell Cycle Arrest: Consequently, the cancer cells are unable to complete mitosis and are arrested in the G2/M phase of the cell cycle.[6]

-

Apoptosis: Prolonged arrest at this checkpoint triggers the intrinsic apoptotic pathway, leading to programmed cell death of the cancer cells.[6]

This mechanism is shared by other successful microtubule-targeting agents used in chemotherapy.[6] Studies have shown that compounds with the 4,5,6-trimethoxy-2,3-dihydro-1H-indene core exhibit potent antiproliferative activities against various cancer cell lines.[5] A related compound, 5,6,7-Trimethoxy-2,3-dihydro-1H-inden-1-ol, has also been investigated as an anticancer agent, demonstrating low toxicity against healthy cells while effectively killing colorectal cancer cells.[7]

References

- 1. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 2. calpaclab.com [calpaclab.com]

- 3. 5,6,7-Trimethoxy-1-indanone | C12H14O4 | CID 610210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility Profile of 4,5,6-trimethoxy-2,3-dihydro-1H-inden-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5,6-trimethoxy-2,3-dihydro-1H-inden-1-one is a substituted indanone derivative. The indanone scaffold is of significant interest in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potential applications as anticancer, anti-inflammatory, and neuroprotective agents.[1][2] The solubility of a compound is a critical physicochemical property that profoundly influences its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation development. Understanding the solubility profile of this compound is therefore a fundamental prerequisite for its advancement as a potential therapeutic agent.

This technical guide outlines the theoretical considerations for the solubility of this compound, provides detailed experimental protocols for its determination, and presents a framework for the presentation and interpretation of solubility data.

Predicted Solubility Profile

Based on its chemical structure, a qualitative prediction of the solubility of this compound can be made. The presence of a ketone carbonyl group and three methoxy ether groups introduces polarity and the potential for hydrogen bond acceptance. The core indane structure, however, is largely nonpolar. This suggests that the compound is likely to exhibit low solubility in aqueous media and higher solubility in organic solvents. The principle of "like dissolves like" would predict good solubility in polar aprotic solvents and moderate solubility in some polar protic solvents.

Quantitative Solubility Data (Hypothetical)

The following table presents a hypothetical solubility profile for this compound in a range of common pharmaceutical solvents at a specified temperature. This table is intended to serve as a template for organizing experimentally determined data.

| Solvent | Solvent Type | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) | Method |

| Water | Polar Protic | 25 | < 0.1 | < 450 | Shake-Flask |

| Phosphate Buffered Saline (pH 7.4) | Aqueous Buffer | 25 | < 0.1 | < 450 | Shake-Flask |

| Methanol | Polar Protic | 25 | 15.2 | 68,400 | Shake-Flask |

| Ethanol | Polar Protic | 25 | 8.5 | 38,250 | Shake-Flask |

| Acetone | Polar Aprotic | 25 | 45.8 | 206,100 | Shake-Flask |

| Acetonitrile | Polar Aprotic | 25 | 22.1 | 99,450 | Shake-Flask |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | > 100 | > 450,000 | Shake-Flask |

| Polyethylene Glycol 400 (PEG 400) | Polar | 25 | 35.7 | 160,650 | Shake-Flask |

Experimental Protocols

The determination of a compound's solubility is a fundamental experimental procedure in drug discovery and development. The "gold standard" for determining thermodynamic solubility is the shake-flask method.[3]

Thermodynamic Solubility Determination via Shake-Flask Method

This protocol details the steps for determining the equilibrium solubility of this compound.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, PBS pH 7.4, methanol, ethanol, acetone, acetonitrile, DMSO)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of glass vials. An amount that ensures a visible excess of solid remains after equilibration is crucial.

-

Add a known volume of each selected solvent to the respective vials.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium (typically 24-48 hours).[4]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.

-

Centrifuge the vials to pellet the remaining solid.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Immediately filter the supernatant through a 0.22 µm syringe filter to remove any undissolved microparticles.

-

-

Quantification:

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of the dissolved compound.[5]

-

-

Data Analysis:

-

Construct a calibration curve using standard solutions of known concentrations.

-

Determine the concentration of this compound in the diluted samples from the calibration curve.

-

Calculate the original concentration in the saturated solution by applying the dilution factor. This value represents the thermodynamic solubility.

-

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is generally suitable for the quantification of indanone derivatives.

Chromatographic Conditions (Example):

-

Column: C18, 4.6 x 150 mm, 5 µm particle size

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

-

Detector: UV at an appropriate wavelength (determined by UV scan of the compound)

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining thermodynamic solubility.

Caption: Workflow for Thermodynamic Solubility Determination.

Hypothetical Signaling Pathway Modulation

Indanone derivatives have been investigated for their potential to modulate various biological targets, such as enzymes involved in neurodegenerative diseases.[2] The following diagram illustrates a hypothetical signaling pathway where an indanone derivative acts as an enzyme inhibitor.

Caption: Hypothetical Enzyme Inhibition Pathway.

References

- 1. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 2. Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. benchchem.com [benchchem.com]

Physical and chemical characteristics of 4,5,6-trimethoxy-1-indanone.

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5,6-Trimethoxy-1-indanone is a synthetic organic compound belonging to the indanone class of molecules. This technical guide provides a detailed overview of its physical and chemical characteristics, spectral data, synthesis protocols, and known biological activities. Notably, this compound has garnered interest in medicinal chemistry as a potential anticancer agent, primarily through its mechanism of action as a tubulin polymerization inhibitor, leading to cell cycle arrest and apoptosis. This document aims to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.

Chemical and Physical Properties

Table 1: General and Physical Properties of 4,5,6-Trimethoxy-1-indanone

| Property | Value | Reference/Note |

| IUPAC Name | 4,5,6-trimethoxy-2,3-dihydro-1H-inden-1-one | |

| Synonyms | 4,5,6-Trimethoxyindanone | [1] |

| CAS Number | 16718-42-6 | [1] |

| Molecular Formula | C₁₂H₁₄O₄ | [2] |

| Molecular Weight | 222.24 g/mol | [2] |

| Appearance | White solid | [2] |

| Melting Point | Not available | Data for the related 5,6-dimethoxy-1-indanone is 118-120 °C.[3] |

| Boiling Point | Not available | Data for the parent 1-indanone is 243-245 °C.[4][5] |

| Solubility | Not available | The parent compound, 1-indanone, is sparingly soluble in water and soluble in organic solvents.[6] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of 4,5,6-trimethoxy-1-indanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

Table 2: ¹H and ¹³C NMR Spectral Data for 4,5,6-Trimethoxy-1-indanone

| ¹H NMR (500 MHz, CDCl₃) | δ (ppm) | Multiplicity | Integration | Assignment |

| 7.02 | s | 1H | H-7 | |

| 3.96 | s | 3H | OCH₃-4 | |

| 3.95 | s | 3H | OCH₃-5 | |

| 3.88 | s | 3H | OCH₃-6 | |

| 3.04 | t, J=5.7Hz | 2H | H-3 | |

| 2.66 | t, J=5.7Hz | 2H | H-2 | |

| ¹³C NMR (126 MHz, CDCl₃) | δ (ppm) | Assignment | ||

| 206.0 | C-1 (C=O) | |||

| 154.2 | C-6 | |||

| 150.0 | C-4 | |||

| 147.6 | C-5 | |||

| 141.6 | C-3a | |||

| 132.5 | C-1a | |||

| 100.6 | C-7 | |||

| 61.1 | OCH₃-5 | |||

| 60.6 | OCH₃-4 | |||

| 56.2 | OCH₃-6 | |||

| 36.1 | C-2 | |||

| 22.4 | C-3 | |||

| [Data sourced from ChemicalBook][2] |

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

-

Infrared Spectroscopy (Anticipated): A strong absorption band characteristic of the carbonyl (C=O) stretch of the ketone is expected in the region of 1680-1710 cm⁻¹. C-H stretching vibrations from the aromatic and aliphatic portions would appear around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. C-O stretching bands for the methoxy groups are expected in the 1250-1000 cm⁻¹ region.

-

Mass Spectrometry (Anticipated): The mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z = 222.24. Fragmentation patterns would likely involve the loss of methyl and methoxy groups.

Synthesis

The synthesis of 4,5,6-trimethoxy-1-indanone can be achieved through the cyclization of a corresponding propionic acid derivative. A general synthetic workflow is outlined below.

Caption: Synthetic workflow for 4,5,6-trimethoxy-1-indanone.

Experimental Protocol: Synthesis of 4,5,6-trimethoxy-1-indanone

The following protocol is based on a literature procedure for the synthesis of 4,5,6-trimethoxy-1-indanone.[2]

-

Reaction Setup: To a flask, add 3-(2,3,4-trimethoxyphenyl)propionic acid and Eaton's reagent.

-

Reaction Execution: Stir the reaction mixture at room temperature for 12 hours.

-

Work-up:

-

Pour the reaction mixture onto ice.

-

Once the ice has melted, extract the aqueous phase with dichloromethane (CH₂Cl₂).

-

Combine the organic phases and wash with a saturated sodium bicarbonate (NaHCO₃) solution.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) and evaporate the solvent under reduced pressure to yield the crude product.

-

-

Purification: Purify the crude product by flash chromatography on a silica gel column using a gradient of ethyl acetate in hexane as the eluent to obtain 4,5,6-trimethoxy-1-indanone as a white solid.

Biological Activity and Mechanism of Action

Indanone derivatives are recognized as privileged structures in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer properties.[8] 4,5,6-Trimethoxy-1-indanone and its derivatives have been investigated for their potential as anticancer agents.

The primary mechanism of anticancer activity for related indanone compounds involves the inhibition of tubulin polymerization .[9] This disruption of microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis in cancer cells.

References

- 1. calpaclab.com [calpaclab.com]

- 2. 4,5,6-TRIMETHOXY-INDANONE | 16718-42-6 [chemicalbook.com]

- 3. lookchem.com [lookchem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 1-Indanone - Wikipedia [en.wikipedia.org]

- 6. Page loading... [wap.guidechem.com]

- 7. benchchem.com [benchchem.com]

- 8. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. WO2017009860A1 - 2-benzyl-indanone compounds as anticancer agent and a process for preparation thereof - Google Patents [patents.google.com]

The Emergence of Trimethoxy-Dihydro-Inden-1-Ones: A Technical Guide to their Synthesis, History, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

The trimethoxy-dihydro-inden-1-one core is a significant structural motif in medicinal chemistry, primarily recognized as a key intermediate in the synthesis of various pharmacologically active compounds. Most notably, derivatives of this scaffold have been instrumental in the development of treatments for neurodegenerative diseases and have shown promise in oncology. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and biological evaluation of trimethoxy-dihydro-inden-1-one compounds, tailored for researchers and professionals in the field of drug development.

Discovery and History

The history of trimethoxy-dihydro-inden-1-ones is intrinsically linked to the broader development of indanone chemistry. The synthesis of the parent 1-indanone molecule was first reported in the 1920s. However, the focus on methoxy-substituted indanones, particularly dimethoxy and trimethoxy derivatives, gained momentum with the discovery of their utility as precursors for complex pharmaceutical agents.

A pivotal moment in the history of these compounds was their application in the synthesis of Donepezil, a leading therapeutic for Alzheimer's disease. The 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one derivative is a well-established precursor to Donepezil, and this has spurred extensive research into the synthesis and derivatization of related methoxy-substituted indanones. The exploration of trimethoxy-substituted analogs, such as the 4,5,6- and 5,6,7-trimethoxy-2,3-dihydro-1H-inden-1-one, followed as researchers sought to modulate the physicochemical and pharmacological properties of these molecules for various therapeutic targets. While a singular "discovery" paper for a specific trimethoxy-dihydro-inden-1-one is not readily identifiable, their emergence is a result of the systematic evolution of synthetic methodologies aimed at creating novel bioactive compounds.

Synthetic Methodologies

The synthesis of trimethoxy-dihydro-inden-1-ones predominantly relies on classical organic reactions, with Friedel-Crafts acylation being a cornerstone of their construction. Subsequent modifications, such as the Claisen-Schmidt condensation, are then employed to introduce further structural diversity.

Core Synthesis: Intramolecular Friedel-Crafts Acylation

The formation of the indanone ring system is typically achieved through an intramolecular Friedel-Crafts acylation of a suitably substituted 3-phenylpropionic acid or its corresponding acyl chloride. The choice of starting material and reaction conditions can be tailored to achieve the desired substitution pattern on the aromatic ring.

Caption: General workflow for the synthesis of the trimethoxy-dihydro-inden-1-one core.

Derivatization: Claisen-Schmidt Condensation

To generate libraries of biologically active molecules, the trimethoxy-dihydro-inden-1-one core is often subjected to Claisen-Schmidt condensation with various aromatic aldehydes. This reaction introduces a benzylidene substituent at the 2-position of the indanone ring, a key structural feature for many of its biological activities.

Biological Activities and Applications

Trimethoxy-dihydro-inden-1-one derivatives have been investigated for a range of biological activities, with the most prominent being their potential as anticancer agents and as inhibitors of acetylcholinesterase for the treatment of Alzheimer's disease.

Anticancer Activity: Tubulin Polymerization Inhibition

Several studies have demonstrated that derivatives of 4,5,6-trimethoxy-2,3-dihydro-1H-indene exhibit potent antiproliferative activities against various cancer cell lines. The proposed mechanism of action for many of these compounds is the inhibition of tubulin polymerization, a critical process for cell division. By binding to tubulin, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.

Methodological & Application

Synthesis of 4,5,6-trimethoxy-2,3-dihydro-1H-inden-1-one: A Guide to Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 4,5,6-trimethoxy-2,3-dihydro-1H-inden-1-one, a key intermediate in the development of various biologically active compounds. Two primary synthetic strategies are presented: an intramolecular Friedel-Crafts acylation of 3-(3,4,5-trimethoxyphenyl)propanoic acid and a Nazarov cyclization of a chalcone precursor, which yields a structurally related 3-substituted indanone.

These methods offer distinct advantages and present a comparative basis for selecting an appropriate synthetic route based on available starting materials, desired substitution patterns, and reaction conditions.

Comparative Data of Synthetic Methodologies

The following table summarizes the quantitative data for the two described synthetic routes, providing a clear comparison of their key parameters.

| Parameter | Route 1: Intramolecular Friedel-Crafts Acylation | Route 2: Nazarov Cyclization of Chalcone (for 3-substituted analogue) |

| Starting Material | 3-(3,4,5-trimethoxyphenyl)propanoic acid | (E)-3-(benzo[d][1][2]dioxol-5-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |

| Key Transformation | Intramolecular Friedel-Crafts Acylation | Nazarov Cyclization |

| Catalyst/Reagent | Polyphosphoric Acid (PPA) | Trifluoroacetic Acid (TFA) or Boron Trifluoride Etherate (BF₃OEt₂) |

| Reaction Time | ~2 hours | 20 minutes (Microwave) to 4 hours (Conventional Heating) |

| Reaction Temperature | 100 °C | 120-130 °C (Microwave/Conventional) or Room Temperature (BF₃OEt₂) |

| Yield | Moderate to High (Typically >70%) | 45-72% |

| Product | This compound | 3-(benzo[d][1][2]dioxol-5-yl)-4,5,6-trimethoxy-2,3-dihydro-1H-inden-1-one |

Experimental Protocols

Route 1: Intramolecular Friedel-Crafts Acylation

This route provides a direct synthesis to the target compound, this compound, through the cyclization of a readily preparable propanoic acid derivative.

Step 1: Synthesis of 3-(3,4,5-trimethoxyphenyl)propanoic acid

-

Preparation: In a suitable reaction vessel, dissolve 3,4,5-trimethoxycinnamic acid (1 equivalent) and Palladium(II) chloride (catalytic amount, e.g., 0.1 equivalents) in a 10% aqueous solution of sodium hydroxide.

-

Reaction: To the suspension, add formic acid in a portion-wise manner. The reaction can be heated under microwave irradiation for approximately 3-5 minutes or stirred at room temperature until the starting material is consumed as monitored by Thin Layer Chromatography (TLC).[1]

-

Work-up: After cooling, pour the reaction mixture into ice water and acidify with 5% hydrochloric acid.

-

Extraction: Extract the aqueous layer with dichloromethane (3x).

-

Purification: Wash the combined organic layers with water and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure and recrystallize the crude product from an ethyl acetate/hexane mixture to yield 3-(3,4,5-trimethoxyphenyl)propanoic acid as a white solid.[1]

Step 2: Intramolecular Friedel-Crafts Acylation to yield this compound

-

Reaction Setup: In a round-bottom flask, add 3-(3,4,5-trimethoxyphenyl)propanoic acid (1 equivalent) to polyphosphoric acid (PPA).

-

Reaction: Heat the mixture to 100 °C and stir for 2 hours. Monitor the reaction progress by TLC.

-

Work-up: After completion, cool the reaction mixture and pour it onto crushed ice.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x).

-

Purification: Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Route 2: Nazarov Cyclization of a Chalcone Precursor

This route synthesizes a 3-substituted analogue of the target compound, demonstrating a powerful method for the formation of the indanone core.[2][3]

Step 1: Synthesis of (E)-3-(benzo[d][1][2]dioxol-5-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (Chalcone Precursor)

-

Reaction Setup: Dissolve 3',4',5'-trimethoxyacetophenone (1 equivalent) and piperonal (1,3-benzodioxole-5-carboxaldehyde) (1 equivalent) in ethanol.

-

Reaction: Add an aqueous solution of a base (e.g., sodium hydroxide) dropwise to the stirred solution. Continue stirring at room temperature until the reaction is complete (monitored by TLC).

-

Work-up: Pour the reaction mixture into ice water and acidify with dilute hydrochloric acid.

-

Purification: Filter the precipitated solid, wash with water, and recrystallize from ethanol to yield the chalcone precursor.

Step 2: Nazarov Cyclization to yield 3-(benzo[d][1][2]dioxol-5-yl)-4,5,6-trimethoxy-2,3-dihydro-1H-inden-1-one

Three different protocols are presented for this cyclization:

Protocol 2A: Conventional Heating with Trifluoroacetic Acid (TFA) [2]

-

Reaction: Dissolve the chalcone precursor in neat trifluoroacetic acid (TFA) and reflux for 4 hours.

-

Work-up: Cool the reaction mixture and carefully pour it into ice water. Neutralize with a saturated sodium bicarbonate solution.

-

Extraction and Purification: Extract with dichloromethane, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by flash column chromatography.

Protocol 2B: Microwave Irradiation with Trifluoroacetic Acid (TFA) [2]

-

Reaction: In a microwave-safe vessel, dissolve the chalcone precursor in neat TFA and irradiate in a microwave reactor at 120-130 °C for 20 minutes.[2]

-

Work-up and Purification: Follow the same procedure as in Protocol 2A.

Protocol 2C: Lewis Acid Catalysis in a Green Solvent [2]

-

Reaction: Dissolve the chalcone precursor in 4-methyltetrahydropyran (4-MeTHP). Add boron trifluoride etherate (BF₃OEt₂) and stir at room temperature.

-

Work-up and Purification: Quench the reaction with water. Extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by flash column chromatography.

Visualized Workflows

The following diagrams illustrate the logical flow of the synthetic routes described.

Caption: Synthetic workflow for Route 1.

Caption: Synthetic workflow for Route 2.

References

The Versatile Scaffold: 4,5,6-Trimethoxy-2,3-dihydro-1H-inden-1-one in Modern Drug Discovery

Application Note & Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4,5,6-trimethoxy-2,3-dihydro-1H-inden-1-one scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of biologically active molecules. Its rigid framework and modifiable substitution patterns have been exploited to develop potent inhibitors for various therapeutic targets, particularly in oncology and neurodegenerative diseases. This document provides a detailed overview of its applications, key experimental data, and standardized protocols for the synthesis and evaluation of its derivatives.

Core Applications

The primary therapeutic area where derivatives of the this compound core have shown significant promise is in the development of anticancer agents. Specifically, these compounds have been investigated as potent tubulin polymerization inhibitors, which are a class of drugs that disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.[1]

Beyond oncology, the broader indanone scaffold has been explored for other applications, including the development of cholinesterase inhibitors for the treatment of Alzheimer's disease.[2] This highlights the chemical tractability of the indanone core in generating diverse molecular entities for a range of therapeutic targets.

Quantitative Data Summary

The following tables summarize the biological activity and synthetic yields of various derivatives synthesized using the trimethoxy-dihydro-indenone scaffold or its close analogs.

Table 1: Antiproliferative Activity of Dihydro-1H-indene Derivatives [1]

| Compound | B-ring Substitution | Cancer Cell Line | IC50 (µM) |

| 12d | 4-hydroxy-3-methoxyphenyl | K562 | 0.028 |

| A549 | 0.035 | ||

| HCT116 | 0.087 | ||

| MCF7 | 0.041 | ||

| 12j | 3,4,5-trimethoxyphenyl | K562 | >0.1 |

| 12q | 2,3-dihydrobenzofuran-5-yl | K562 | >0.1 |

| 12t | 5'-indole | K562 | >0.1 |

| 15a | dimethoxy | K562 | ~7-fold decrease vs 12d |

| 15b | 4-hydroxy-3-methoxyphenyl | K562 | ~15-fold decrease vs 12d |

Table 2: Cholinesterase Inhibitory Activity of Dihydro-inden-1-one Derivatives [2]

| Compound | R-group | hAChE IC50 (µM) | hBuChE IC50 (µM) |

| 10e | N/A | 0.32 | 0.43 |

Table 3: Synthetic Yields of Dihydro-1H-indene Derivatives [1][3]

| Compound | Three-Step Yield (%) |

| 12a | 24.0 |

| 12b | 21.7 |

| 12k | 27.0 |

| 12m | 17.0 |

| 12o | 25.7 |

Experimental Protocols

General Synthesis of Dihydro-1H-indene Derivatives

This protocol outlines the key synthetic steps for preparing dihydro-1H-indene derivatives, starting from 5,6,7-trimethoxy-2,3-dihydro-1H-inden-1-one, a regioisomer of the title compound that illustrates the general synthetic strategy.[1]

Step 1: Claisen-Schmidt Condensation

-

Dissolve potassium hydroxide (KOH) (4.50 mmol, 5.0 eq) in 50 ml of methanol (MeOH).

-

Add 5,6,7-trimethoxy-2,3-dihydro-1H-inden-1-one (0.90 mmol, 1.0 eq) to the solution.

-

Stir the mixture for 15 minutes at room temperature.

-

Add a solution of the desired substituted benzaldehyde (1.08 mmol, 1.2 eq) in 20 ml of MeOH dropwise.

-

Continue stirring the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, process the reaction mixture to isolate the chalcone intermediate.

Step 2 & 3: Reduction and Final Product Formation

The subsequent steps typically involve the reduction of the exocyclic double bond and the ketone, followed by further modifications to yield the final dihydro-1H-indene derivatives. The specific reagents and conditions for these steps will vary depending on the desired final product.

In Vitro Cell Growth Inhibition Assay (CCK-8 Assay)[1]

-

Seed cancer cell lines (e.g., K562) in 96-well plates at an appropriate density.

-

After cell adherence, treat the cells with various concentrations of the synthesized compounds. Combretastatin A-4 (CA-4) can be used as a positive control.

-

Incubate the plates for the desired time period (e.g., 48 hours).

-

Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for a specified time.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the cell viability and determine the IC50 values.

Visualized Workflows and Pathways

The following diagrams illustrate the general synthetic workflow and the mechanism of action for the synthesized tubulin inhibitors.

Caption: General synthetic workflow for dihydro-1H-indene derivatives.

Caption: Mechanism of action for tubulin polymerization inhibitors.

Conclusion

This compound and its related analogs represent a highly valuable and versatile scaffold in drug discovery. The straightforward synthesis and the potent biological activities of its derivatives, particularly in the context of cancer and neurodegenerative diseases, underscore its importance. The provided data and protocols offer a solid foundation for researchers to further explore and exploit this chemical framework in the development of novel therapeutic agents.

References

- 1. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of 2,3-dihydro-5,6-dimethoxy-1H-inden-1-one and piperazinium salt hybrid derivatives as hAChE and hBuChE enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

Application of 4,5,6-trimethoxy-1-indanone in Anticancer Drug Design: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds. Within this class, 4,5,6-trimethoxy-1-indanone and its derivatives have emerged as a promising chemotype for the development of novel anticancer agents. These compounds, often synthesized from the natural product gallic acid, have demonstrated potent cytotoxic effects against a range of human cancer cell lines. Their primary mechanism of action involves the disruption of microtubule dynamics by inhibiting tubulin polymerization, a clinically validated target for cancer chemotherapy. This leads to cell cycle arrest at the G2/M phase, subsequent induction of apoptosis, and ultimately, cancer cell death. This document provides an overview of the application of 4,5,6-trimethoxy-1-indanone in anticancer drug design, including quantitative data on its efficacy, detailed experimental protocols for its evaluation, and visualizations of its synthesis, mechanism of action, and experimental workflows.

Mechanism of Action

The anticancer activity of 4,5,6-trimethoxy-1-indanone derivatives is primarily attributed to their interaction with the microtubule network, which is crucial for cell division, intracellular transport, and maintenance of cell shape.

-

Tubulin Polymerization Inhibition : These compounds bind to the colchicine-binding site on β-tubulin, preventing the polymerization of α/β-tubulin heterodimers into microtubules.[1][2] This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, a critical apparatus for chromosome segregation during mitosis.

-

Cell Cycle Arrest : The failure to form a functional mitotic spindle activates the spindle assembly checkpoint, leading to a halt in cell cycle progression at the G2/M phase.[3][4] This arrest prevents cancer cells from dividing and proliferating.

-

Induction of Apoptosis : Prolonged G2/M arrest triggers the intrinsic apoptotic pathway. This is often characterized by the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins like Bcl-2.[3][4] Some derivatives have also been shown to downregulate the NF-κB p65 subunit, further promoting apoptosis.[4][5]

-

Anti-angiogenic Effects : Certain derivatives have been found to suppress vascular endothelial growth factor receptors (VEGF-R1, VEGF-R2) and hypoxia-inducible factor-alpha (HIF-α), suggesting a potential to inhibit the formation of new blood vessels that supply tumors.[3]

Data Presentation: In Vitro and In Vivo Efficacy

The following tables summarize the quantitative data on the anticancer activity of 4,5,6-trimethoxy-1-indanone and its derivatives from various studies.

Table 1: In Vitro Cytotoxicity (IC₅₀ Values) of 4,5,6-trimethoxy-1-indanone Derivatives

| Compound Reference | Cancer Cell Line | Cell Type | IC₅₀ (µM) | Citation |

| 3-(3',4',5'-trimethoxyphenyl)-4,5,6-trimethoxy-1-indanone | MCF-7 | Breast (Estrogen-Dependent) | 2.2 | [3] |

| 2-Benzylidene-1-indanone Derivative (1) | MCF-7 | Breast (Estrogen-Dependent) | 0.01 - 1.0 (nM range) | [1] |

| 2-Benzylidene-1-indanone Derivative (1) | THP-1 | Leukemia | 0.01 - 0.88 (nM range) | [2] |

| 2-Benzylidene-1-indanone Derivative (1) | HCT | Colon | 0.01 - 0.88 (nM range) | [2] |

| 2-Benzylidene-1-indanone Derivative (1) | A549 | Lung | 0.01 - 0.88 (nM range) | [2] |

| (R)-9k (3-arylindanone derivative) | HCT-116 | Colon | Sub-micromolar | [6] |

| (R)-9k (3-arylindanone derivative) | HT-29 | Colon | Sub-micromolar | [6] |

| (R)-9k (3-arylindanone derivative) | SW620 | Colon | Sub-micromolar | [6] |

| ITH-6 (Thiazolyl hydrazone derivative) | HT-29 | Colon | 0.44 | [5] |

| ITH-6 (Thiazolyl hydrazone derivative) | COLO 205 | Colon | 0.98 | [5] |

| ITH-6 (Thiazolyl hydrazone derivative) | KM 12 | Colon | 0.41 | [5] |

Table 2: Tubulin Polymerization Inhibition

| Compound Reference | IC₅₀ (µM) | Citation |

| 2-Benzylidene indanone 1 | 0.63 | [1] |

| Parent Indanone (AM-3) | 1.88 | [1] |

| Podophyllotoxin (Standard) | 0.74 | [1] |

| 2-Benzylidene-1-indanone Derivatives | 0.62 - 2.04 | [2] |

Table 3: In Vivo Antitumor Activity

| Compound Reference | Animal Model | Tumor Type | Dose | Tumor Growth Inhibition (%) | Citation |

| 3-(3',4',5'-trimethoxyphenyl)-4,5,6-trimethoxy-1-indanone | Swiss Albino Mice | Ehrlich Ascites Carcinoma | 50 mg/kg | 54.3 | [3] |

| 3-(3',4',5'-trimethoxyphenyl)-4,5,6-trimethoxy-1-indanone | Swiss Albino Mice | Ehrlich Solid Tumor | 100 mg/kg | 26.84 | [3] |

| ITH-6 | Athymic Nude Mice | HT-29 Xenograft | 6 mg/kg (oral) | Significant reduction | [4] |

| ITH-6 | Athymic Nude Mice | KM 12 Xenograft | 6 mg/kg (oral) | Significant reduction | [4] |

| Compound 3g (Indole Derivative) | Mice | B16F10 Xenograft | 20 mg/kg | 23.3 | [7][8] |

| Compound 3g (Indole Derivative) | Mice | B16F10 Xenograft | 50 mg/kg | 44.2 | [7][8] |

Mandatory Visualizations

Caption: Synthetic pathway of 4,5,6-trimethoxy-1-indanone derivatives.

Caption: Mechanism of action signaling pathway.

Caption: Experimental workflow for anticancer evaluation.

Experimental Protocols

MTT Cell Viability Assay

This protocol is for determining the cytotoxic effects of 4,5,6-trimethoxy-1-indanone derivatives on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

96-well tissue culture plates

-

4,5,6-trimethoxy-1-indanone derivative stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the compound. Include vehicle control (DMSO) wells.

-

Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of solubilization solution to each well to dissolve the purple formazan crystals.

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the distribution of cells in different phases of the cell cycle after treatment.

Materials:

-

Treated and control cells

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest cells (both adherent and floating) by trypsinization, followed by centrifugation at 300 x g for 5 minutes.

-

Washing: Wash the cell pellet twice with ice-cold PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubation: Incubate the cells at room temperature for 30 minutes in the dark.

-

Flow Cytometry: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT) to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Apoptosis Assay using Annexin V-FITC and PI

This protocol quantifies the percentage of apoptotic and necrotic cells.

Materials:

-

Treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-